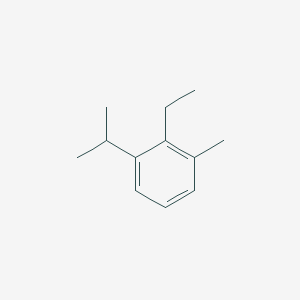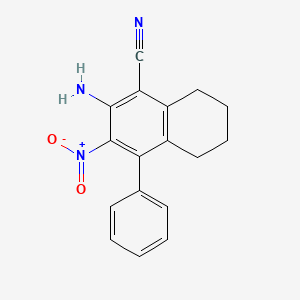![molecular formula C15H9Br2IN2O3S B13945801 3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid CAS No. 530126-93-3](/img/structure/B13945801.png)
3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C15H9Br2IN2O3S This compound is characterized by the presence of bromine, iodine, and sulfur atoms, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Iodination: The addition of iodine atoms to the benzene ring.
Coupling Reaction: The final step involves coupling the intermediate compounds to form the target compound.
The reaction conditions for each step vary, but they generally require specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to achieve cost-effective and efficient synthesis.
Chemical Reactions Analysis
3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethanol, dichloromethane.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid can be compared with other similar compounds, such as:
3,5-Dibromo-2-hydroxybenzoic acid: This compound lacks the iodine and carbamothioyl groups, resulting in different chemical properties and applications.
2-Iodobenzoyl chloride: This compound contains the iodine atom but lacks the bromine and carbamothioyl groups, leading to different reactivity and uses.
3,5-Dibromo-4-hydroxybenzoic acid: This compound has a hydroxyl group instead of the carbamothioyl group, affecting its chemical behavior and applications.
Properties
CAS No. |
530126-93-3 |
|---|---|
Molecular Formula |
C15H9Br2IN2O3S |
Molecular Weight |
584.0 g/mol |
IUPAC Name |
3,5-dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9Br2IN2O3S/c16-7-5-9(14(22)23)12(10(17)6-7)19-15(24)20-13(21)8-3-1-2-4-11(8)18/h1-6H,(H,22,23)(H2,19,20,21,24) |
InChI Key |
PGXCXHKVDLBGMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


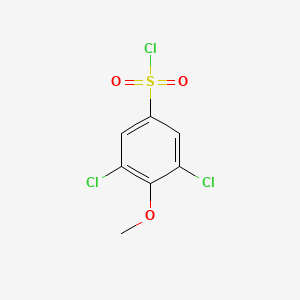
![6-Ethoxy-[1,1'-biphenyl]-3-ol](/img/structure/B13945728.png)

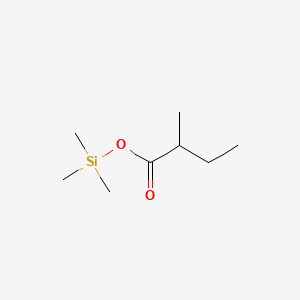


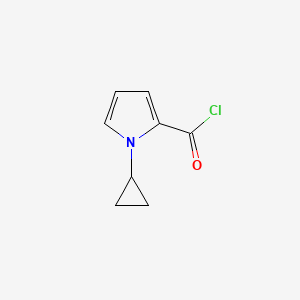
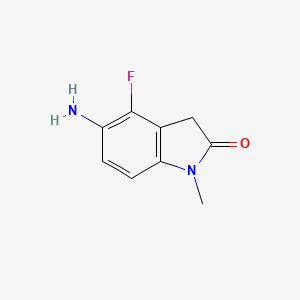
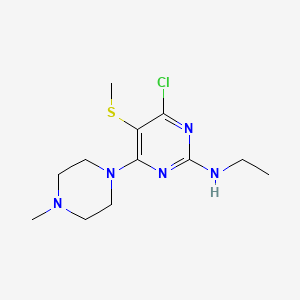
![2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13945784.png)
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)

